N-butyl-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide

Description

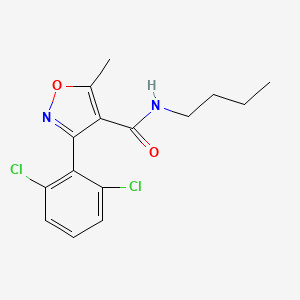

N-Butyl-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide is a synthetic 1,2-oxazole derivative characterized by a 2,6-dichlorophenyl group at position 3, a methyl group at position 5, and a butyl carboxamide substituent at position 2. Its structural framework is analogous to leflunomide, a disease-modifying anti-rheumatic drug (DMARD), but with modifications to the carboxamide side chain aimed at optimizing pharmacokinetic or pharmacodynamic properties .

Properties

Molecular Formula |

C15H16Cl2N2O2 |

|---|---|

Molecular Weight |

327.2 g/mol |

IUPAC Name |

N-butyl-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide |

InChI |

InChI=1S/C15H16Cl2N2O2/c1-3-4-8-18-15(20)12-9(2)21-19-14(12)13-10(16)6-5-7-11(13)17/h5-7H,3-4,8H2,1-2H3,(H,18,20) |

InChI Key |

YJIIUGLLIKHTRP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC(=O)C1=C(ON=C1C2=C(C=CC=C2Cl)Cl)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide typically involves the reaction of 2,6-dichlorobenzoyl chloride with N-butyl-5-methyl-1,2-oxazole-4-carboxamide in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-butyl-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxazole N-oxides.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to yield reduced derivatives.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Oxazole N-oxides.

Reduction: Reduced oxazole derivatives.

Substitution: Substituted dichlorophenyl derivatives.

Scientific Research Applications

N-butyl-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and analgesic agent.

Materials Science: The compound is explored for its use in the development of novel polymers and materials with unique properties.

Biological Research: It is used as a probe to study enzyme interactions and receptor binding.

Industrial Applications: The compound is investigated for its potential use as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-butyl-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with receptors to modulate signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following table summarizes key structural analogs and their substituents, molecular properties, and biological relevance:

Pharmacological and Physicochemical Comparisons

Compounds with tertiary amine substituents (e.g., dimethylaminopropyl) exhibit improved solubility due to protonation at physiological pH, which may enhance bioavailability .

Pharmacodynamic Effects: Compound III (unsubstituted amide) is a leflunomide analog with proven immunomodulatory activity, targeting dihydroorotate dehydrogenase (DHODH) in rheumatoid arthritis therapy . Trifluoromethylsulfanyl groups confer metabolic stability by resisting oxidative degradation, a feature critical for prolonged drug action .

Synthetic Accessibility :

Crystallographic and Structural Insights

- Compound III forms a 3D hydrogen-bonded network via N–H···O and O–H···O interactions, with a dihedral angle of 59.10° between the oxazole and dichlorophenyl rings . The butyl analog may exhibit altered crystal packing due to steric effects, though experimental data are lacking.

- π-π stacking interactions between aromatic rings are common across analogs, contributing to structural stability .

Biological Activity

N-butyl-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide is a heterocyclic compound belonging to the oxazole family. This compound has garnered attention in medicinal chemistry due to its promising biological activities, particularly as an anti-inflammatory and analgesic agent. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

- Chemical Name : this compound

- Molecular Formula : C15H16Cl2N2O2

- Molecular Weight : 327.21 g/mol

- CAS No. : 153948-09-5

The structure features a butyl group, a dichlorophenyl group, and a carboxamide group attached to an oxazole ring. The unique configuration of these substituents contributes to its biological activity.

Synthesis Methods

The synthesis of this compound typically involves:

- Reagents :

- 2,6-Dichlorobenzoyl chloride

- N-butyl-5-methyl-1,2-oxazole-4-carboxamide

- Base (e.g., triethylamine)

- Procedure :

- The reaction is conducted under reflux conditions using an organic solvent like dichloromethane.

- Purification is achieved through recrystallization or column chromatography.

Biological Activity

This compound exhibits significant biological activities:

Anti-inflammatory and Analgesic Effects

Research indicates that this compound interacts with specific enzymes and receptors in biological systems. Its mechanism of action may involve:

- Inhibition of cyclooxygenases (COX-1 and COX-2), which are critical in the inflammatory response.

Anticancer Activity

Preliminary studies suggest that this compound may also exhibit anticancer properties. For example:

| Cell Line | IC50 (μM) | Observations |

|---|---|---|

| MCF7 (Breast Cancer) | 25.72 ± 3.95 | Induces apoptosis in a dose-dependent manner |

| HT29 (Colon Cancer) | 18.5 ± 4.0 | Significant reduction in tumor growth in vivo |

These findings highlight the potential of this compound in cancer therapy.

Study on Anti-inflammatory Activity

A study conducted by researchers at PubMed Central demonstrated that derivatives of oxazole compounds showed promising anti-inflammatory effects through the inhibition of pro-inflammatory cytokines such as TNFα and IL-6.

Anticancer Evaluation

In another investigation published in MDPI, the compound was tested against various cancer cell lines showing selective cytotoxicity and potential for further development into therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.